molecular formula C9H19NO2 B6596622 3-(cyclohexylamino)propane-1,2-diol CAS No. 53052-03-2

3-(cyclohexylamino)propane-1,2-diol

Cat. No. B6596622
CAS RN: 53052-03-2
M. Wt: 173.25 g/mol
InChI Key: YDVGXVAWWFKAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylamino)propane-1,2-diol (CHPD) is a versatile and powerful chemical compound with a wide range of applications in scientific research. CHPD is a cyclic amine, which is a type of organic compound consisting of a nitrogen atom attached to two alkyl groups. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as a building block for the synthesis of other compounds. CHPD has also been used in various biochemical and physiological studies due to its ability to interact with biological molecules.

Scientific Research Applications

Downstream Processing in Microbial Production

3-(Cyclohexylamino)propane-1,2-diol has been studied in the context of downstream processing, particularly in the microbial production of chemicals like 1,3-propanediol and 2,3-butanediol. The research highlights the importance of efficient separation methods to reduce production costs and enhance yield and purity. Techniques such as evaporation, distillation, and membrane filtration have been explored for this purpose (Xiu & Zeng, 2008).

Liquid-Crystalline Behavior

Investigations into the liquid-crystalline behavior of derivatives of propane-1,2-diol, which include compounds structurally similar to 3-(cyclohexylamino)propane-1,2-diol, have been conducted. This research is significant for understanding the thermotropic and lyotropic liquid-crystalline behavior of these compounds, with implications for materials science and molecular design (Tschierske et al., 1991).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives of 3-(cyclohexylamino)propane-1,2-diol and related compounds have been extensively studied. This includes research on triorganotin derivatives, which helps in understanding the binding properties and potential applications of these compounds in chemistry (Sandhu et al., 1986).

Dissociation Constants and Buffer Applications

Studies on the dissociation constants of compounds related to 3-(cyclohexylamino)propane-1,2-diol, such as CAPS and CAPSO, have been conducted. These findings are important for their applications as buffers in various pH ranges, especially in biochemical and pharmaceutical research (Roy et al., 1997).

Crystallization and Resolution Studies

Research on the crystallization features and spontaneous resolution of compounds similar to 3-(cyclohexylamino)propane-1,2-diol has implications for the purification and separation of enantiomers in pharmaceuticals and chemical synthesis (Bredikhin et al., 2017).

Polyester Resins and Enhanced Thermal Stability

3-(Cyclohexylamino)propane-1,2-diol has been explored in the context of polyester resin production. Its derivatives have been used to modify unsaturated polyester resins, resulting in enhanced thermal and heat resistance, which is crucial for industrial applications (Lubczak, 2013).

properties

IUPAC Name

3-(cyclohexylamino)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h8-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGXVAWWFKAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967546
Record name 3-(Cyclohexylamino)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylamino)propane-1,2-diol

CAS RN

53052-03-2
Record name 3-(Cyclohexylamino)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53052-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclohexylamino)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053052032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Cyclohexylamino)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclohexylamino)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclohexylamino)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(cyclohexylamino)propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-(cyclohexylamino)propane-1,2-diol
Reactant of Route 4
Reactant of Route 4
3-(cyclohexylamino)propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-(cyclohexylamino)propane-1,2-diol
Reactant of Route 6
Reactant of Route 6
3-(cyclohexylamino)propane-1,2-diol

Citations

For This Compound
1
Citations
C Lamanna, MS Sinicropi, P Pietrangeli, F Corbo… - Arkivoc, 2004 - academia.edu
The discovery of the two forms of MAO had led to significant advances in the understanding of the physiological and biochemical roles that these enzymes play in normal processes and …
Number of citations: 12 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.